Cas no 2411254-43-6 (2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride)

2-Methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4-triazolo[4,3-a]pyrazine-7-sulfonyl fluoride is a heterocyclic sulfonyl fluoride derivative with a fused triazolopyrazine core. Its reactive sulfonyl fluoride moiety makes it a valuable intermediate in medicinal chemistry and bioconjugation applications, particularly for selective covalent modification of proteins. The compound’s stability and selectivity are advantageous for developing irreversible inhibitors or probes targeting serine hydrolases or other nucleophilic residues. Its rigid polycyclic structure may also contribute to enhanced binding affinity in drug design. The presence of both triazole and pyrazine rings offers potential for further functionalization, broadening its utility in synthetic and biochemical contexts.
2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride structure
2411254-43-6 structure
商品名:2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride
CAS番号:2411254-43-6
MF:C6H9FN4O3S
メガワット:236.224062681198
CID:5790263
PubChem ID:154880480

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • 2-Methyl-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride
    • 2411254-43-6
    • EN300-26611694
    • Z3766057193
    • 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride
    • 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride
    • インチ: 1S/C6H9FN4O3S/c1-9-6(12)11-3-2-10(15(7,13)14)4-5(11)8-9/h2-4H2,1H3
    • InChIKey: STLWEDDUDIUKMG-UHFFFAOYSA-N
    • ほほえんだ: S(N1CC2=NN(C)C(N2CC1)=O)(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 236.03793950g/mol
  • どういたいしつりょう: 236.03793950g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 428
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.8
  • トポロジー分子極性表面積: 81.7Ų

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26611694-0.05g
2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-7-sulfonyl fluoride
2411254-43-6 95.0%
0.05g
$246.0 2025-03-20

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride 関連文献

2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluorideに関する追加情報

Recent Advances in the Study of 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride (CAS: 2411254-43-6)

The compound 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride (CAS: 2411254-43-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This sulfonyl fluoride derivative belongs to a class of compounds known for their ability to covalently modify target proteins, making them valuable tools for drug discovery and proteomics research. Recent studies have explored its reactivity, selectivity, and potential as a warhead in covalent inhibitors.

A 2023 study published in the Journal of Medicinal Chemistry investigated the kinetic and thermodynamic properties of this compound as a covalent modifier of serine hydrolases. The research demonstrated that 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride exhibits remarkable selectivity for certain enzyme subclasses, with second-order rate constants (kinact/KI) ranging from 102 to 104 M-1s-1. The study utilized mass spectrometry and X-ray crystallography to characterize the covalent adducts formed with various hydrolases, providing structural insights into the binding mode.

In parallel research, scientists have explored the application of this compound in activity-based protein profiling (ABPP). A Nature Chemical Biology publication (2024) reported its use in mapping the reactivity landscape of the human proteome, identifying previously unknown sulfonyl fluoride-reactive residues in several disease-relevant proteins. The study employed quantitative proteomics techniques, including tandem mass tag (TMT) labeling, to measure the compound's proteome-wide reactivity patterns.

The synthetic accessibility of 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride has also been improved through recent methodological advances. A 2023 Organic Letters publication described an optimized one-pot synthesis route starting from commercially available pyrazine derivatives, achieving an overall yield of 68% with excellent purity (>98%). This development has facilitated broader accessibility of the compound for research purposes.

From a therapeutic perspective, preliminary studies have investigated the potential of this sulfonyl fluoride derivative in targeting viral proteases. Computational docking studies published in Antiviral Research (2024) suggested favorable binding interactions with the active site of SARS-CoV-2 main protease, though experimental validation is still ongoing. The compound's ability to form stable covalent complexes with catalytic residues makes it an attractive candidate for further antiviral development.

Future research directions for 2-methyl-3-oxo-2H,3H,5H,6H,7H,8H-1,2,4triazolo4,3-apyrazine-7-sulfonyl fluoride include expanding its applications in targeted protein degradation (PROTACs), further optimization of its selectivity profile, and development of fluorescent or biotinylated derivatives for advanced proteomic studies. The compound's unique combination of reactivity and stability positions it as a valuable tool in chemical biology and drug discovery pipelines.

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